2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid
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Overview
Description
2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid is a complex organic compound notable for its applications across various scientific fields, from chemistry to pharmacology. Its intricate structure involves multiple functional groups, making it an intriguing subject for chemical synthesis and reaction studies.
Mechanism of Action
Target of Action
The primary targets of 2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid are Cyclin-A2 and Cyclin-dependent kinase 2 . These proteins play a crucial role in cell cycle regulation, and their interaction with the compound can influence cell proliferation .
Mode of Action
The compound this compound interacts with its targets, Cyclin-A2 and Cyclin-dependent kinase 2, leading to changes in their activity
Biochemical Pathways
Given its targets, it is likely that the compound influences pathways related to cell cycle regulation .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound and its ability to reach its targets within the body .
Result of Action
Given its targets, it is likely that the compound has an effect on cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid generally involves a multi-step process, starting with the preparation of the thiazolidine ring system, followed by its functionalization and incorporation into the furan-benzene framework. Typical reaction conditions include the use of strong acids or bases, organic solvents, and temperature control to facilitate the formation of the desired structure.
Industrial Production Methods
On an industrial scale, the synthesis is optimized for efficiency and yield. Techniques like continuous flow synthesis may be employed to streamline the process. Raw materials are chosen for their cost-effectiveness, and reaction conditions are fine-tuned to maximize the yield while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: Typically results in the formation of sulfoxides or sulfones.
Reduction: Can lead to the reduction of the thiazolidinone ring, producing thiazolidine derivatives.
Substitution: Functional groups on the furan or benzene rings can be substituted under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, acylating agents.
Major Products
The major products from these reactions depend on the reagents and conditions used but typically include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid has broad applications:
Chemistry: Used in studies of reaction mechanisms and synthetic pathways due to its reactive functional groups.
Biology: Potentially serves as a bioactive compound with effects on various biological pathways.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: May be used in the synthesis of other complex organic compounds and pharmaceuticals.
Comparison with Similar Compounds
Compared to other compounds with similar functional groups, 2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid is unique due to the presence of the thiazolidine-furan-benzene system. Similar compounds include:
Thiazolidinediones: Used as antidiabetic agents.
Benzofuran derivatives: Known for various pharmacological activities.
Each of these compounds shares some structural features but differs in specific functionalities, leading to unique chemical behaviors and applications.
There you have it. A detailed overview of the fascinating world of this compound. Anything specific you'd like to delve deeper into?
Properties
IUPAC Name |
2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4S2/c17-13-12(22-15(21)16-13)7-8-5-6-11(20-8)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)(H,16,17,21)/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBNRWGTJUMXPA-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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